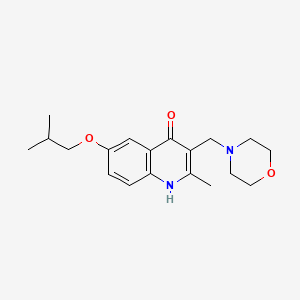
6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as IQM-316, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also inhibits the activity of certain enzymes involved in the growth and survival of cancer cells. Moreover, 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol exhibits minimal toxicity and has a good safety profile. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. Moreover, 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been found to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for lab experiments. It exhibits potent antitumor activity and possesses anti-inflammatory and antioxidant properties. Moreover, it has a good safety profile and is well-tolerated in animal studies. However, one of the limitations of 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One of the potential applications of 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is in the treatment of cancer. Further studies are needed to understand its mechanism of action and to determine its efficacy in clinical trials. Moreover, 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also shown potential for the treatment of inflammatory diseases, and further studies are needed to explore its therapeutic potential in this area. Additionally, future research can focus on improving the solubility of 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol to make it more suitable for drug development.
Conclusion:
In conclusion, 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in clinical trials.
Synthesis Methods
The synthesis of 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol can be achieved using various methods. One of the most common methods involves the reaction of 2-methyl-4-hydroxyquinoline with isobutyl bromide in the presence of potassium carbonate to form 6-isobutoxy-2-methyl-4-quinolinol. This intermediate is then reacted with 4-morpholinylmethyl chloride in the presence of sodium hydride to form 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Scientific Research Applications
6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has shown promising results in various scientific studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 6-isobutoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis and asthma.
properties
IUPAC Name |
2-methyl-6-(2-methylpropoxy)-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13(2)12-24-15-4-5-18-16(10-15)19(22)17(14(3)20-18)11-21-6-8-23-9-7-21/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEYSDZKAOXRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


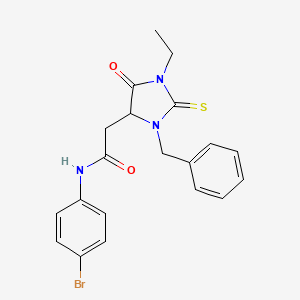
![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
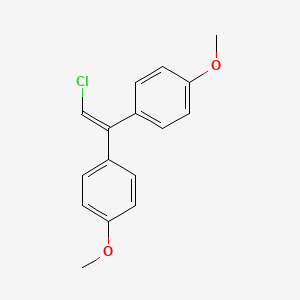
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
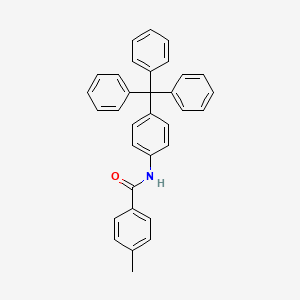
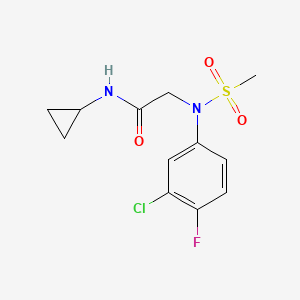
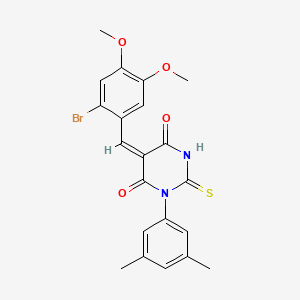
![N-[4-(aminosulfonyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5195236.png)
![N-(2-hydroxy-1,1-dimethylethyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5195241.png)
![(2,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5195248.png)
![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)